molecular formula C13H13N B8738260 2-Methyl-6-(4-methylphenyl)pyridine

2-Methyl-6-(4-methylphenyl)pyridine

Cat. No.: B8738260
M. Wt: 183.25 g/mol
InChI Key: ONCAASXRPFMIPS-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylphenyl)pyridine is a pyridine derivative characterized by a methyl group at the 2-position and a 4-methylphenyl substituent at the 6-position of the pyridine ring. The 4-methylphenyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to other substituents (e.g., phenylethynyl or ethenyl groups), which may influence receptor binding, metabolic stability, and pharmacokinetics.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)pyridine

InChI

InChI=1S/C13H13N/c1-10-6-8-12(9-7-10)13-5-3-4-11(2)14-13/h3-9H,1-2H3

InChI Key

ONCAASXRPFMIPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=N2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyridine Derivatives

Compound Name Substituent at Pyridine-6 Position Molecular Weight Key Functional Groups Melting Point (°C) Lipophilicity (LogP)*
2-Methyl-6-(4-methylphenyl)pyridine 4-Methylphenyl 209.3 Methyl, 4-methylphenyl Not reported Estimated ~3.2
MPEP (2-methyl-6-(phenylethynyl)pyridine) Phenylethynyl 223.3 Methyl, phenylethynyl Not reported ~3.5
SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] Styryl (E-ethenyl) 209.3 Methyl, styryl Not reported ~3.0
2-Methyl-6-phenylpyridine (baseline) Phenyl 169.2 Methyl, phenyl 268–287 ~2.8

*Lipophilicity values estimated using substituent contribution models.

  • Key Observations :
    • The 4-methylphenyl group in the target compound increases molecular weight compared to simpler phenyl analogs (e.g., 2-methyl-6-phenylpyridine) .
    • The rigid phenylethynyl group in MPEP enhances planarity and may improve receptor binding affinity, whereas the 4-methylphenyl group introduces steric hindrance that could alter binding pocket interactions .
    • Lipophilicity is critical for blood-brain barrier penetration; the 4-methylphenyl substituent may improve this property compared to polar groups like ethynyl or ethenyl .

Preparation Methods

Friedel-Crafts Acylation-Reduction-Chlorination Sequence

A patent by Hang Dongliang outlines a three-step synthesis for structurally related pyridines. While the target compound in this method is 2-methyl-6-(chloromethyl)pyridine hydrochloride, the methodology is adaptable for 2-methyl-6-(4-methylphenyl)pyridine:

  • Friedel-Crafts Acylation : 2-Methylpyridine reacts with acetyl chloride in the presence of AlCl₃ to form 2-methyl-6-acetylpyridine.

  • Reduction : The acetyl group is reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄.

  • Chlorination : The hydroxymethyl derivative is treated with SOCl₂ or PCl₅ to yield the chlorinated product.

Modification for Target Compound :
Replacing acetyl chloride with 4-methylbenzoyl chloride in the acylation step could introduce the 4-methylphenyl group. Subsequent reduction and chlorination would yield intermediates for further coupling.

Advantages :

  • High purity (>98%) and scalability for industrial production.

  • Utilizes cost-effective reagents.

Limitations :

  • Requires strict control of reaction conditions to avoid over-chlorination.

Condensation Reactions with Enamines

FeCl₃-Catalyzed Three-Step Synthesis

A study by Kato et al. describes a FeCl₃-mediated condensation of β-(2-pyridyl)enamines and α,β-unsaturated ketones. For this compound:

  • Enamine Formation : React 2-amino-5-methylpyridine with 4-methylacetophenone to generate a β-(2-pyridyl)enamine.

  • Cyclization : Treat the enamine with an α,β-unsaturated ketone (e.g., benzylideneacetone) and FeCl₃ at 180°C under microwave irradiation.

  • Aromatization : FeCl₃ acts as both a Lewis acid catalyst and oxidant, facilitating dehydrogenation.

Typical Yield : 71–86%.
Key Factor : Electron-donating groups on the enamine enhance reaction efficiency.

Vapor-Phase Cyclization

Al-MCM-41-Catalyzed Cyclization

A vapor-phase method using Al-MCM-41 molecular sieves synthesizes 2,6-bis(4-methylphenyl)pyridine from 4-methylacetophenone, ethanol, formaldehyde, and ammonia. Adjusting reactant ratios could favor mono-substitution:

  • Conditions : 400°C, WHSV = 2.5 h⁻¹, NH₃/(4-MAP) molar ratio = 2:1.

  • Mechanism :

    • Aldol condensation of 4-methylacetophenone and formaldehyde forms a diketone.

    • Cyclization with ammonia yields the pyridine core.

Selectivity Challenge : Reducing formaldehyde stoichiometry may suppress bis-substitution.

Yield : 58% for bis-substituted analog.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A copper-catalyzed method for 2,4,6-triarylpyridines can be adapted:

  • Halogenation : Introduce a bromine at the 6-position of 2-methylpyridine.

  • Coupling : React 2-methyl-6-bromopyridine with 4-methylphenylboronic acid using CuCl/NaHSO₃ in DMF at 150°C.

Yield : ~65–90% for analogous triarylpyridines.

Advantages :

  • Excellent functional group tolerance.

  • Single-step reaction.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey AdvantageLimitation
Friedel-Crafts70–85>98HighCost-effective, industrial useMulti-step, byproduct formation
Enamine Condensation71–8695ModerateSingle-pot synthesisHigh-temperature requirements
Vapor-Phase58*90HighContinuous productionLow selectivity for mono-substitution
Suzuki Coupling65–9097ModerateFunctional group compatibilityRequires halogenated precursors

*Reported for bis-substituted analog; mono-substitution yield estimated lower.

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